sodium 4,4-difluorocyclohexane-1-sulfinate
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Overview
Description
Sodium 4,4-difluorocyclohexane-1-sulfinate is a chemical compound with the molecular formula C6H9F2NaO2S and a molecular weight of 206.19 g/mol . It is commonly used in research and industrial applications due to its unique properties and reactivity. This compound is particularly noted for its role in the late-stage functionalization of nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,4-difluorocyclohexane-1-sulfinate typically involves the reaction of cyclohexane derivatives with fluorinating agents under controlled conditions. The process often requires the use of catalysts and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The compound is usually stored under inert atmosphere and at low temperatures to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Sodium 4,4-difluorocyclohexane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to yield cyclohexane derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide and other nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated cyclohexane derivatives, sulfonates, and other functionalized compounds .
Scientific Research Applications
Sodium 4,4-difluorocyclohexane-1-sulfinate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which sodium 4,4-difluorocyclohexane-1-sulfinate exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors, leading to the desired chemical transformations. The compound’s ability to selectively introduce fluorine atoms into organic molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
- Sodium tetrahydropyransulfinate
- Sodium 1-(trifluoromethyl)cyclopropanesulfinate
- Sodium trifluoropropylsulfinate
- Sodium tert-butylsulfinate
Comparison: Sodium 4,4-difluorocyclohexane-1-sulfinate is unique due to its specific structure, which allows for selective fluorination of cyclohexane derivatives. Compared to similar compounds, it offers distinct advantages in terms of regioselectivity and reactivity, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1622013-58-4 |
---|---|
Molecular Formula |
C6H9F2NaO2S |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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